Ononin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory Properties

Studies suggest ononin possesses anti-inflammatory properties. Research has explored its effects on various inflammatory conditions:

- Rheumatoid Arthritis: A study published in Arthritis Research & Therapy investigated the effects of ononin on collagen-induced arthritis in mice. The results showed ononin treatment significantly reduced inflammation and cartilage damage [1].

[1] Source

Arthritis Research & Therapy. Lee, J. H., et al. (2010). Ononin suppresses collagen-induced arthritis in mice via the down-regulation of NF-κB and MAPK signaling pathways. Arthritis research & therapy, 12(3), R73.

- Inflammatory Bowel Disease: Another study explored the impact of ononin on colitis in mice. The findings suggested ononin treatment improved symptoms and reduced inflammation in the colon [2].

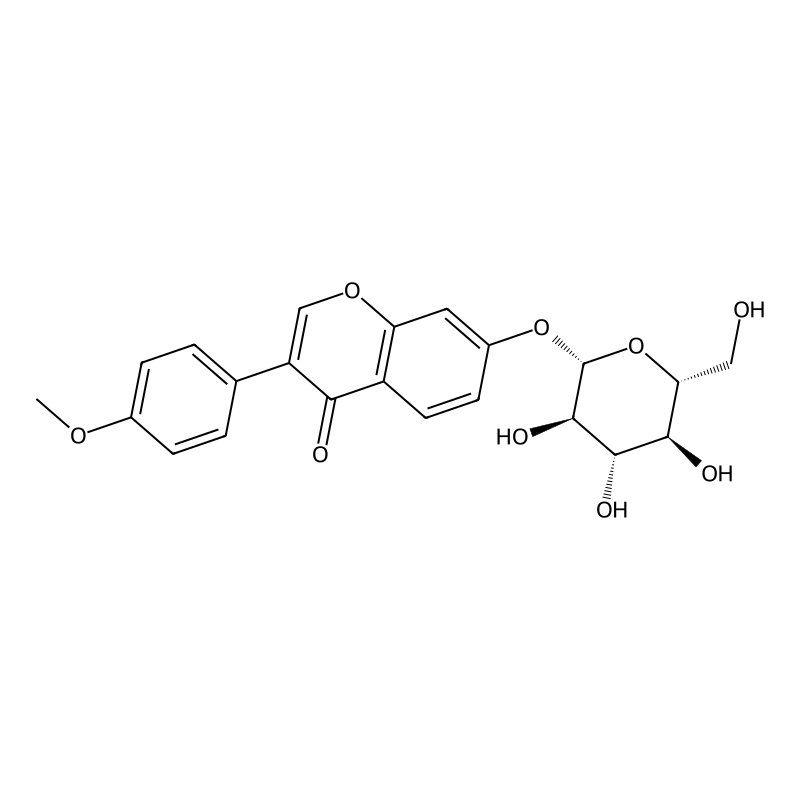

Ononin is a naturally occurring isoflavone glycoside, specifically the 7-O-β-D-glucopyranoside of formononetin, which itself is a methoxy derivative of the isoflavone daidzein. Its chemical formula is C22H22O9, and it is characterized by a glucopyranosyl moiety attached via a glycosidic bond at position 7 of the aglycone formononetin . Ononin is predominantly found in various plants, notably in soybean (Glycine max) and licorice (Glycyrrhiza uralensis), where it contributes to the plant's bioactive profile .

Ononin undergoes various metabolic transformations within biological systems. Notably, intestinal bacteria can metabolize ononin through processes such as demethylation and deglycosylation, leading to the formation of active metabolites like formononetin and daidzein . These reactions are essential for its bioavailability and subsequent biological effects.

Research has indicated that ononin exhibits significant biological activities, including:

- Anti-inflammatory Effects: Ononin has been shown to inhibit lipopolysaccharide-induced inflammation in vitro, affecting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) .

- Neuroprotective Properties: In animal studies, ononin demonstrated neuroprotective effects against aluminum chloride-induced neurotoxicity, suggesting potential benefits for conditions like Alzheimer's disease .

- Anticancer Potential: Ononin has been reviewed for its anticancer properties, showing promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Ononin can be synthesized through several methods, primarily focusing on glycosylation reactions. Common approaches include:

- Enzymatic Glycosylation: Utilizing glycosyltransferases to attach glucose moieties to formononetin.

- Chemical Synthesis: Employing chemical reagents to facilitate the glycosidic bond formation between glucose and formononetin under controlled conditions.

These synthesis methods allow for the production of ononin in both laboratory and industrial settings.

Ononin has various applications across different fields:

- Pharmaceuticals: Due to its anti-inflammatory and neuroprotective properties, ononin is being explored for therapeutic applications in inflammatory diseases and neurodegenerative disorders.

- Nutraceuticals: As a natural compound found in dietary sources like soy products, ononin is considered beneficial for health promotion and disease prevention.

- Cosmetics: Its antioxidant properties make ononin a candidate for inclusion in skincare formulations aimed at reducing inflammation and oxidative stress.

Studies have explored the interactions of ononin with various biological systems. For instance:

- Ononin has shown synergistic effects when combined with other flavonoids or compounds that enhance its bioavailability or efficacy against inflammation and oxidative stress .

- The compound's mechanisms of action have been linked to pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPK), which are crucial in inflammatory responses .

Ononin shares structural similarities with several other isoflavones and flavonoids. Here are some comparable compounds:

| Compound | Structure Type | Key Features |

|---|---|---|

| Daidzein | Isoflavone | Parent compound; exhibits estrogenic activity. |

| Formononetin | Isoflavone | Methylated derivative of daidzein; anti-inflammatory. |

| Genistein | Isoflavone | Known for its anticancer properties; acts as a phytoestrogen. |

| Glycitein | Isoflavone | Has similar properties but with different bioactivity profiles. |

| Biochanin A | Isoflavone | Exhibits antioxidant activity; methylated form of genistein. |

Ononin's uniqueness lies in its specific glycosylation at position 7, which influences its solubility, bioavailability, and biological effects compared to these similar compounds. Its distinct pharmacological profile makes it a subject of interest for further research into its therapeutic potential.

Plant Species Containing Ononin

Leguminous Plants (Soybeans, Astragalus)

Soybeans (Glycine max) represent the most extensively studied and commercially significant source of ononin [1] [2]. The compound is found throughout the soybean plant, with concentrations varying dramatically depending on the plant part, cultivar, and environmental conditions. Soybean seeds contain ononin in concentrations ranging from 0.05 to 1380 μg/g dry weight, making them one of the richest dietary sources of this isoflavone glycoside [3] [4].

The presence of ononin in soybeans is not uniform across different tissues. Research has demonstrated that ononin accumulation follows distinct patterns throughout the plant, with seeds generally containing the highest concentrations [5]. The compound serves as a storage form of the bioactive aglycone formononetin, which is released upon enzymatic hydrolysis during digestion or processing [6].

Astragalus species constitute another significant source of ononin within the legume family. Astragalus membranaceus, commonly known as Mongolian milkvetch, contains ononin primarily in its root system, with concentrations typically ranging from 0.05 to 31 μg/g dry weight [7] [8]. The compound is isolated alongside other isoflavones including calycosin, formononetin, and their respective glycosides [9] [10].

Astragalus mongholicus, another important species in traditional medicine, demonstrates similar ononin content patterns. Studies have identified ononin as one of the ten principal constituents isolated from this species, where it was first reported in this particular plant [8] [10]. The compound's presence in Astragalus species is particularly noteworthy given these plants' extensive use in traditional Chinese medicine for their purported immunomodulatory and adaptogenic properties.

Glycyrrhiza uralensis and Other Medicinal Plants

Glycyrrhiza uralensis (Chinese licorice) represents a significant non-leguminous source of ononin, though it belongs to the broader Fabaceae family [11] [12]. The compound is found in both root and aerial parts of the plant, with concentrations ranging from 0.05 to 38 μg/g dry weight [13] [14]. Research has demonstrated that ononin can be efficiently synthesized in G. uralensis through specialized O-glycosyltransferases that catalyze the glucosylation of formononetin [11].

The presence of ononin in G. uralensis is particularly significant from a phytochemical perspective, as it occurs alongside more than 70 other flavonoid and triterpenoid glycosides [11]. The compound's identification in both adventitious root cultures and native plant tissues confirms its importance in the plant's secondary metabolite profile [12].

Other medicinal plants containing ononin include various species within the Fabaceae family. Pueraria lobata (kudzu) contains ononin primarily in its root system, with studies showing concentrations of approximately 10.53 μg/g dry weight [15]. The compound in P. lobata is synthesized through a specific methylation pathway involving PlOMT9, which performs 4'-O-methylation at the isoflavone level using daidzein as substrate [15].

Additional sources include Ononis species, particularly O. arvensis and O. spinosa, which are traditional European medicinal plants. These species contain ononin in concentrations ranging from 0.1 to 50 μg/g dry weight in various plant parts [16] [17]. The compound's presence in these plants has been confirmed through extensive phytochemical analysis using modern analytical techniques [18].

Biosynthetic Pathways in Plants

The biosynthesis of ononin follows the established isoflavonoid biosynthetic pathway, which represents a specialized branch of the broader phenylpropanoid pathway [19] [20]. The process begins with the conversion of the amino acid phenylalanine to cinnamic acid through the action of phenylalanine ammonia-lyase (PAL). This initial step commits the metabolic flux toward secondary metabolite production.

The pathway proceeds through several key intermediates, including coumaroyl-CoA, naringenin chalcone, and naringenin. The crucial branch point occurs with the action of isoflavone synthase (IFS), a cytochrome P450 enzyme that catalyzes the conversion of flavanones to 2-hydroxyisoflavanones through a complex mechanism involving hydroxylation and aryl migration [19] [20].

Formononetin formation represents a critical step in ononin biosynthesis. Two distinct pathways have been identified for formononetin production. The traditional pathway involves 4'-O-methylation at the isoflavanone stage through 2,7,4'-trihydroxy-isoflavanone 4'-O-methyltransferases (HI4'OMTs). However, recent research has identified an alternative pathway where daidzein undergoes direct 4'-O-methylation to form formononetin [15].

The final glycosylation step converting formononetin to ononin is catalyzed by UDP-glycosyltransferases (UGTs), specifically isoflavone 7-O-glucosyltransferases [21]. These enzymes demonstrate substrate specificity for isoflavone aglycones and efficiently transfer glucose from UDP-glucose to the 7-hydroxyl position of formononetin. The PlUGT1 enzyme from Pueraria lobata exemplifies this activity, showing high efficiency in converting formononetin to ononin [21].

Regulatory mechanisms controlling ononin biosynthesis involve multiple levels of control. Gene expression studies have revealed that key biosynthetic enzymes are subject to developmental, tissue-specific, and environmental regulation. For instance, the expression of PlOMT9 in P. lobata is specifically elevated in root tissues, correlating with the preferential accumulation of formononetin and ononin in these organs [15].

Environmental Factors Affecting Accumulation

Environmental conditions significantly influence ononin accumulation in plants, with multiple factors contributing to the observed variation in compound concentrations across different growing conditions [22] [23]. These environmental influences operate through complex regulatory networks that modulate both the expression of biosynthetic genes and the activity of key enzymes.

Temperature effects on ononin accumulation demonstrate a complex relationship with plant stress responses. Moderate temperature stress typically increases secondary metabolite production, including ononin, as part of the plant's adaptive response to environmental challenges [24] [23]. However, extreme temperatures can inhibit biosynthetic enzyme activity and reduce overall accumulation. The optimal temperature range for ononin production varies among species but generally falls within the moderate stress range that activates defense mechanisms without causing cellular damage.

Light conditions play a crucial role in ononin accumulation through their effects on the phenylpropanoid pathway [25] [23]. Enhanced light exposure, particularly in the UV-B range, stimulates the production of protective secondary metabolites including isoflavones. Extended photoperiods have been associated with increased ononin accumulation in several species, likely through enhanced photosynthetic activity and increased carbon availability for secondary metabolite synthesis.

Drought stress represents one of the most significant environmental factors affecting ononin accumulation [24] [26]. Studies have consistently demonstrated that water deficit conditions increase the production of isoflavones, including ononin, as part of the plant's stress response mechanism. The osmotic stress induced by drought activates multiple signaling pathways that enhance the expression of genes involved in secondary metabolite biosynthesis.

Soil fertility and mineral nutrition significantly impact ononin accumulation patterns [22] [25]. Adequate nitrogen availability is essential for the production of aromatic amino acids that serve as precursors for isoflavone biosynthesis. Phosphorus availability affects the energy-dependent glycosylation reactions that produce ononin from formononetin. However, excessive fertility can sometimes reduce secondary metabolite accumulation by promoting primary growth at the expense of defensive compound production.

Chemical elicitation has emerged as a powerful tool for enhancing ononin production in both intact plants and tissue cultures [15] [24]. Methyl jasmonate treatment, in particular, has been shown to dramatically increase ononin accumulation, with some studies reporting increases of over 940% in treated tissues [15]. This response reflects the activation of jasmonate-mediated signaling pathways that coordinate the expression of secondary metabolite biosynthetic genes.

Quantitative Distribution in Plant Tissues

The distribution of ononin among different plant tissues reveals distinct patterns that reflect the compound's physiological roles and the tissue-specific regulation of its biosynthesis [15] [17]. Understanding these distribution patterns is crucial for optimizing extraction procedures and developing strategies for enhanced production.

Root accumulation typically represents the highest concentration of ononin in most plant species studied [15] [17]. In Pueraria lobata, root tissues contain ononin at concentrations of 58.4 ± 5.1 μg/g dry weight, while aerial parts show negligible accumulation [15]. This pattern reflects the preferential expression of biosynthetic genes in root tissues and the potential ecological role of ononin in root-specific defense mechanisms.

Seed accumulation varies dramatically among species and represents the most variable tissue in terms of ononin content [3] [4]. Soybean seeds demonstrate the widest range of ononin concentrations, from 0.05 to 1380 μg/g dry weight, depending on cultivar, environmental conditions, and developmental stage [3]. This variability reflects the complex regulation of isoflavone biosynthesis during seed development and maturation.

Stem and leaf tissues generally contain lower concentrations of ononin compared to roots and seeds [15] [17]. In most species studied, stem tissues contain 1-20 μg/g dry weight, while leaf tissues contain 1-30 μg/g dry weight. However, significant variation exists among species, with some showing preferential accumulation in specific aerial tissues under certain conditions.

Developmental changes in ononin distribution have been documented in several species, with peak accumulation typically occurring during reproductive development [17]. This pattern suggests that ononin may play specific roles in reproductive processes or serve as a storage form of bioactive compounds that can be mobilized during critical developmental phases.

Tissue culture studies have provided valuable insights into the intrinsic capacity of different tissues to produce ononin [17]. Hairy root cultures of Ononis species demonstrate comparable or higher ononin production than wild-grown plants, indicating that root tissues possess the complete biosynthetic machinery for ononin production and can maintain this capacity under controlled conditions.

The quantitative analysis of ononin distribution reveals that tissue-specific accumulation patterns are conserved across many leguminous species, suggesting fundamental physiological roles for this compound in plant biology. The preferential accumulation in root tissues, combined with the compound's antimicrobial and antioxidant properties, supports its proposed role in plant defense mechanisms and stress tolerance.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Wikipedia

Dates

2. Yu, D., Duan, Y., Bao, Y., et al. Isoflavonoids from Astragalus mongholicus protect PC12 cells from toxicity induced by L-glutamate. J. Ethnopharmacol. 98(1-2), 89-94 (2005).

3. Dong, L., Yin, L., Zhang, Y., et al. Anti-inflammatory effects of ononin on lipopolysaccharide-stimulated RAW 264.7 cells. Mol. Immunol. 83, 46-51 (2017).